Pseudocoptisine

Description

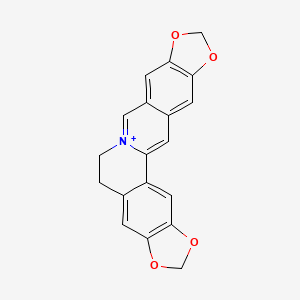

Structure

3D Structure

Properties

IUPAC Name |

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMWTMCJLNBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301187909 | |

| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-67-7 | |

| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence and Isolation Methodologies in Pseudocoptisine Research

Botanical Sources and Phytochemical Investigations

The genus Corydalis stands out as the primary and most well-documented source of Pseudocoptisine. Several species within this genus have been found to contain this alkaloid, often alongside a complex mixture of other isoquinoline (B145761) alkaloids.

Corydalis turtschaninovii is a prominent source from which this compound has been repeatedly isolated. tandfonline.com Phytochemical studies on the tubers of this plant have confirmed the presence of this compound among other alkaloids. tandfonline.comnih.gov

Another notable species is Corydalis ambigua, where the tuber has been identified as a source of this compound. researchgate.netmdpi.com Traditional use of Corydalis tubers in various medicinal practices has prompted extensive phytochemical research, leading to the identification of its diverse alkaloidal content, including this compound. nih.gov

Corydalis decumbens has also been a subject of phytochemical analysis, revealing a rich profile of isoquinoline alkaloids. nih.gov While some studies on this species have focused on the quantification of other major alkaloids, the presence of a wide array of protoberberine-type alkaloids suggests it as a potential source of this compound. nih.govakjournals.comresearchgate.net

The following table summarizes the key Corydalis species identified as sources of this compound and related alkaloids.

| Species | Plant Part | Identified Alkaloids Include |

| Corydalis turtschaninovii | Tuber | This compound, other isoquinoline alkaloids tandfonline.comnih.gov |

| Corydalis ambigua | Tuber | This compound, dehydrocorybulbine (B1239679) researchgate.netmdpi.com |

| Corydalis decumbens | Rhizome/Tuber | Protopine, Tetrahydropalmatine, Bicuculline, Coptisine (B600270) nih.govakjournals.comnih.gov |

| Corydalis yanhusuo | Tuber | Dehydrocorydaline, Palmatine (B190311), Coptisine, Columbamine tandfonline.comtandfonline.com |

| Corydalis solida | Aerial and Underground Parts | Protopine, Coptisine nih.gov |

While the Corydalis genus is the most prolific source, the broader Papaveraceae family, to which it belongs, is known for producing a wide variety of isoquinoline alkaloids. wikipedia.org This suggests that this compound may also be present in other related genera.

Research on Pseudofumaria lutea (formerly Corydalis lutea), a species closely related to Corydalis, has revealed the presence of coptisine, a structurally similar protoberberine alkaloid. nih.govnih.gov This finding indicates a high probability of this compound also being present in this genus, although direct isolation from P. lutea has not been explicitly reported in the reviewed literature.

Further investigations into other genera within the Fumarioideae subfamily, such as Dicentra and Fumaria, which are also known to produce isoquinoline alkaloids, could potentially reveal new sources of this compound. frontiersin.org However, current research has not definitively identified this compound in these genera. The distribution of protoberberine alkaloids is widespread within the Papaveraceae family, making further phytochemical screening of its various members a promising avenue for discovering new botanical sources of this compound. wikipedia.org

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from its natural sources require sophisticated separation techniques to separate it from a complex mixture of other structurally similar alkaloids.

Traditional methods for alkaloid extraction often involve solvent extraction followed by column chromatography. For instance, this compound has been successfully isolated from the tubers of Corydalis turtschaninovii through repeated silica (B1680970) gel column chromatography. tandfonline.com This method relies on the differential adsorption of compounds to the stationary phase (silica gel) and their elution with a mobile phase of varying polarity.

More advanced and efficient techniques have been developed and applied for the separation of quaternary protoberberine alkaloids, including this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative isolation of these compounds. muni.cz Preparative HPLC, with its high resolution and efficiency, allows for the separation of closely related alkaloids, yielding high-purity compounds. nih.govmuni.cz

High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid partition chromatography technique that has proven effective in the separation of alkaloids from Corydalis species. tandfonline.comtandfonline.comnih.gov HSCCC avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample, and is particularly well-suited for the separation of polar compounds like quaternary alkaloids. nih.govnih.gov Studies on Corydalis yanhusuo have demonstrated the successful use of HSCCC with a stepwise elution to isolate several quaternary alkaloids, including coptisine, with high purity. tandfonline.comtandfonline.com This methodology could be readily adapted for the targeted isolation of this compound.

Furthermore, pH-zone-refining counter-current chromatography has been successfully applied for the large-scale separation of alkaloids from Corydalis decumbens, yielding high-purity compounds. nih.gov This technique is particularly effective for ionizable compounds like alkaloids.

The general workflow for the isolation and purification of this compound can be summarized in the following table.

| Step | Methodology | Description |

| Extraction | Solvent Extraction | The plant material (e.g., powdered tubers) is extracted with a suitable solvent, often a methanol-water mixture, to dissolve the alkaloids. |

| Preliminary Separation | Acid-Base Partitioning | The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. |

| Chromatographic Separation | Column Chromatography | Traditional method using silica gel to separate alkaloids based on polarity. tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique for both analytical and preparative separation, providing high purity. muni.cz | |

| High-Speed Counter-Current Chromatography (HSCCC) | An advanced liquid-liquid chromatography technique that avoids solid supports and is ideal for polar compounds. tandfonline.comtandfonline.comnih.gov | |

| pH-Zone-Refining Counter-Current Chromatography | A variation of HSCCC that is highly effective for the large-scale separation of ionizable compounds like alkaloids. nih.gov | |

| Identification and Purity Analysis | Spectroscopic Methods (NMR, MS) and HPLC | The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its purity is assessed by HPLC. tandfonline.comnih.govtandfonline.com |

Iii. Biosynthesis of Pseudocoptisine

General Protoberberine Alkaloid Biosynthetic Pathways

The journey to protoberberine alkaloids, including Pseudocoptisine, begins with the amino acid L-tyrosine frontiersin.orgpnas.orgacs.org. Tyrosine undergoes decarboxylation and hydroxylation to form dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, respectively. These two molecules then condense, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first specific precursor in the BIA pathway frontiersin.orgpnas.orgoup.comacs.org.

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur, mediated by enzymes such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs). These steps lead to the formation of (S)-reticuline, a pivotal branch-point intermediate from which various classes of BIAs, including protoberberines, are synthesized frontiersin.orgoup.comfrontiersin.org. (S)-Reticuline possesses the essential structural features and functional groups that enable its subsequent transformation into the tetracyclic protoberberine skeleton oup.com.

The committed step in the biosynthesis of most protoberberine alkaloids is the enzymatic conversion of (S)-reticuline into (S)-scoulerine. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), a flavoprotein oxidase that catalyzes an intramolecular cyclization, forming the characteristic "berberine bridge" and establishing the tetrahydroprotoberberine core frontiersin.orgpnas.orgacs.orgfrontiersin.orgnih.govnih.govexpasy.orggenome.jp. (S)-Scoulerine serves as the common precursor for a wide array of protoberberine alkaloids oup.com.

From (S)-scoulerine, further modifications dictate the specific protoberberine product. These modifications typically involve O-methylation, methylenedioxy bridge formation, and sometimes N-methylation, leading to the diverse structures observed within this alkaloid class pnas.orgnih.govoup.com. This compound, characterized by a specific substitution pattern including methylenedioxy bridges sioc-journal.cn, follows these general principles, with particular enzymes responsible for installing these structural features.

Enzymatic Catalysis and Key Intermediates in this compound Formation

The formation of this compound relies on the precise action of several key enzymes that catalyze specific transformations of intermediate compounds. The core protoberberine skeleton is established through the BBE-catalyzed conversion of (S)-reticuline to (S)-scoulerine nih.govexpasy.orggenome.jp. Subsequent steps involve modifications that lead to the unique structure of this compound.

The structure of this compound, as indicated by its classification and known substitution patterns, involves the formation of methylenedioxy bridges sioc-journal.cn. In the biosynthesis of related protoberberines like coptisine (B600270), these bridges are formed from (S)-scoulerine or its derivatives through the action of enzymes from the cytochrome P450 family, specifically those in the CYP719 clan, such as cheilanthifoline synthase (CFS) and stylopine synthase (SPS) frontiersin.orgoup.com. In Coptis chinensis, CcCYP719A1 has been identified as an enzyme capable of installing methylenedioxy bridges on either ring A or ring D of the protoberberine backbone, thus influencing metabolite flux towards various protoberberine components researchgate.net. It is highly probable that similar CYP719 enzymes play a crucial role in the specific methylenedioxy bridge formation required for this compound synthesis.

(S)-Reticuline is the central precursor from which the protoberberine alkaloid skeleton is constructed oup.comfrontiersin.org. Its biosynthesis involves the sequential action of enzymes that add methyl and hydroxyl groups to the initial benzylisoquinoline structure frontiersin.orgpnas.orgoup.comacs.org. The critical transformation of (S)-reticuline into the protoberberine pathway is catalyzed by the berberine bridge enzyme (BBE) acs.orgfrontiersin.orgnih.govnih.gov. BBE catalyzes the oxidative cyclization between the N-methyl group and the C8 position of (S)-reticuline, forming the C-ring and yielding (S)-scoulerine nih.govexpasy.orggenome.jp. This step is considered the first committed step towards the protoberberine alkaloid class nih.gov.

Several enzymes have been identified and characterized for their roles in protoberberine alkaloid biosynthesis, which are directly or indirectly involved in the formation of this compound:

Berberine Bridge Enzyme (BBE): This flavoprotein oxidase is crucial for the initial cyclization of (S)-reticuline to (S)-scoulerine nih.govexpasy.orggenome.jp. Genes encoding BBE have been isolated from various plant species, including Eschscholzia californica, Papaver somniferum, and Thalictrum flavum frontiersin.orggenome.jp. BBE is essential for creating the fundamental tetracyclic framework of tetrahydroprotoberberines frontiersin.orgnih.gov.

Scoulerine 9-O-methyltransferase (SOMT): Following the formation of (S)-scoulerine, SOMT catalyzes the methylation of the hydroxyl group at the C-9 position, yielding (S)-tetrahydrocolumbamine frontiersin.orgpnas.orgacs.orgnih.govoup.com. This O-methylation is a common modification in the protoberberine pathway.

Cytochrome P450 Enzymes (e.g., CYP719 family): Enzymes such as (S)-canadine synthase (CAS) and stylopine synthase (SPS), belonging to the CYP719 family, are responsible for installing methylenedioxy bridges frontiersin.orgpnas.orgnih.govoup.comresearchgate.net. These enzymes are critical for the formation of alkaloids like coptisine and are implicated in this compound biosynthesis due to its structural features sioc-journal.cn. Specifically, CcCYP719A1 from Coptis chinensis has demonstrated the ability to form methylenedioxy bridges on the protoberberine skeleton researchgate.net.

Tetrahydroprotoberberine Oxidase (THBO): This enzyme catalyzes the oxidation of (S)-canadine to berberine pnas.orgoup.com. While not directly leading to this compound, it represents a downstream enzyme in the related berberine pathway, highlighting the enzymatic cascade.

The characterization of these enzymes, often through gene isolation and heterologous expression, has provided significant insights into the metabolic engineering of protoberberine alkaloid production in microbial hosts nih.govnih.gov.

Summary of Key Enzymes in Protoberberine Biosynthesis Leading to this compound

| Enzyme Name | EC Number (if applicable) | Primary Role in Pathway | Key Substrate(s) | Key Product(s) | Relevant to this compound Formation |

| Norcoclaurine Synthase (NCS) | EC 2.5.1.64 | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde. | Dopamine, 4-HPAA | (S)-Norcoclaurine | Precursor formation |

| (S)-Reticuline Biosynthetic Enzymes | Various | Methylation and hydroxylation steps leading to (S)-reticuline. | (S)-Norcoclaurine | (S)-Reticuline | Central intermediate |

| Berberine Bridge Enzyme (BBE) | EC 1.21.3.3 | Catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine core. | (S)-Reticuline | (S)-Scoulerine | Essential for protoberberine skeleton |

| (S)-Scoulerine 9-O-methyltransferase (SOMT) | EC 2.1.1.133 | Methylates the 9-hydroxyl group of (S)-scoulerine. | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Methylation step |

| CYP719 Family Enzymes (e.g., CAS, SPS) | EC 1.14.14.- | Catalyze the formation of methylenedioxy bridges. | (S)-Scoulerine | (S)-Stylopine, (S)-Canadine | Methylenedioxy bridge formation |

| Other O-methyltransferases & Oxidases | Various | Further modifications, methylation, and oxidation steps. | Various intermediates | Various protoberberines | Specific modifications |

Note: Specific enzymes directly responsible for the final steps leading to this compound beyond the general protoberberine pathway are still areas of active research, but the described enzymes represent the core machinery.

Iv. Chemical Synthesis and Analog Development for Pseudocoptisine

Total Synthesis Approaches for Pseudocoptisine

Palladium-Catalyzed Enolate Arylation Strategies

A cornerstone in the modern synthesis of this compound and related protoberberine alkaloids is the palladium-catalyzed enolate arylation strategy, notably developed by Donohoe and colleagues researchgate.netresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netacs.orggrafiati.com. This methodology provides a concise and modular route to the isoquinoline (B145761) core, which is central to the protoberberine structure. The general approach involves the palladium-catalyzed coupling of a ketone with an aryl bromide bearing an ortho-acetal-protected aldehyde. This reaction forms a masked 1,5-dicarbonyl intermediate, which subsequently undergoes cyclization and aromatization to yield the desired isoquinoline skeleton researchgate.netresearchgate.netnih.govacs.org.

Rational Design and Synthesis of this compound Analogs and Derivatives

The modular nature of the palladium-catalyzed enolate arylation strategy is particularly advantageous for the rational design and synthesis of this compound analogs and derivatives researchgate.netnih.govacs.orgresearchgate.netacs.orgox.ac.ukresearchgate.net. By systematically varying the aryl bromide and ketone coupling partners, researchers can readily access a library of protoberberine compounds with diverse substitution patterns. This approach facilitates structure-activity relationship (SAR) studies by allowing for targeted modifications of the core structure.

An example of this rational design is the synthesis of an unnatural, fluorine-containing analog, which was achieved using this methodology, demonstrating the ability to incorporate varied electronic properties into the protoberberine framework researchgate.netnih.govacs.orggrafiati.comrsc.org. The synthesis of such analogs allows for exploration beyond naturally occurring structures, potentially leading to compounds with enhanced or novel biological activities.

Structural Modification and Functionalization Studies

Beyond altering the core building blocks, the palladium-catalyzed enolate arylation methodology also facilitates structural modifications through in situ functionalization. This approach allows for the rapid and regioselective introduction of substituents at specific positions of the alkaloid skeleton, most notably at the C13 position researchgate.netnih.govacs.orgresearchgate.netacs.orgresearchgate.net.

This capability is exemplified by the total synthesis of dehydrocorydaline, where in situ methylation of the enolate intermediate was employed to introduce a methyl group at the C13 position researchgate.netnih.govacs.orgresearchgate.netacs.orgresearchgate.net. Such functionalization studies are critical for fine-tuning the pharmacological properties of this compound and its related compounds. The synthesis of this compound itself, as part of this broader protoberberine synthesis, benefits from this modularity, allowing for the exploration of its chemical space.

Regioselectivity and Stereoselectivity in this compound Synthesis

While the primary focus for this compound synthesis using this particular method is on constructing the core isoquinoline structure and achieving regioselective functionalization at C13, broader research in tetrahydroprotoberberine synthesis has explored stereoselective approaches acs.orgacs.orgresearchgate.netgrafiati.comgrafiati.com. However, the specific literature detailing stereochemical control challenges or solutions for this compound itself is less prominent compared to the efficient construction of its core structure and the regioselective introduction of substituents. The strategy primarily enables access to the planar isoquinoline system, with stereochemical considerations becoming more critical in the synthesis of reduced (tetrahydro) analogs.

Data Tables

V. Investigation of Biological Activities: Mechanistic and Target Oriented Research

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Pseudocoptisine belongs to the class of protoberberine alkaloids, several of which have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit.

While specific enzymatic kinetic studies on this compound are not extensively documented, research on the parent compound, coptisine (B600270), provides valuable insights. In vitro studies have shown that coptisine inhibits AChE with a half-maximal inhibitory concentration (IC50) of 13.50 ± 1.48 μM. nih.gov Further studies on various isoquinoline (B145761) alkaloids from Coptis chinensis have also demonstrated potent AChE inhibition. nih.gov For instance, the methanol (B129727) extract of Coptis chinensis, which contains coptisine and other related alkaloids, exhibited an IC50 value of 0.031 µg/mL, indicating a significantly stronger inhibitory activity than the well-known AChE inhibitor, galantamine. semanticscholar.org The inhibitory activities of protoberberine-type alkaloids against AChE have been reported with IC50 values ranging from 3.4 to 10.3 μM against electric eel AChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Coptisine and Related Extracts

| Compound/Extract | IC50 Value | Source Organism/Extract |

| Coptisine | 13.50 ± 1.48 μM | Coptidis Rhizoma |

| Coptis chinensis (Methanol Extract) | 0.031 µg/mL | Coptis chinensis |

| Coptis chinensis (Aqueous Extract) | 2.5 µg/mL | Coptis chinensis |

Molecular docking and dynamics simulations of protoberberine alkaloids, such as berberine (B55584) and palmatine (B190311), have shed light on their binding modes with AChE. These studies suggest that the interactions are primarily with the peripheral anionic site (PAS) of the enzyme rather than the catalytic active site (CAS). nih.gov Key interactions for these alkaloids include π-π stacking with aromatic residues like Trp286 and Tyr341, and hydrogen bonding with residues such as Tyr124. nih.gov The aromatic core and the flexibility of the substituents on the protoberberine structure are crucial for fitting into the narrow gorge of the AChE active site. nih.gov It is plausible that this compound, sharing the same protoberberine scaffold, interacts with AChE through similar mechanisms, primarily engaging with the PAS to allosterically modulate enzyme activity.

Structure-activity relationship (SAR) studies on protoberberine alkaloids have revealed several key structural features that influence their AChE inhibitory potency. The type and position of oxygen-containing substituents on the A and D rings of the protoberberine skeleton play a significant role. elsevierpure.com For instance, compounds with a methylenedioxy group at the C-2 and C-3 positions on ring A generally exhibit higher activity than those with methoxy (B1213986) groups at the same positions. elsevierpure.com Furthermore, shifting the oxygen functions on ring D can significantly impact inhibitory activity. elsevierpure.com The quaternary nitrogen atom in the protoberberine structure is also considered important for binding to the enzyme. While specific SAR studies on this compound are limited, the general findings for the protoberberine class suggest that its specific substitution pattern would be a key determinant of its AChE inhibitory efficacy.

Anti-inflammatory Pathways and Cellular Signaling Modulation

Emerging evidence suggests that protoberberine alkaloids, including compounds structurally similar to this compound, possess significant anti-inflammatory properties. These effects are mediated through the modulation of various cellular signaling pathways and the suppression of inflammatory mediators.

Studies on coptisine free base have demonstrated its ability to suppress the production of key inflammatory mediators. In animal models of inflammation, coptisine free base significantly reduced the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The overproduction of NO and PGE2 is a hallmark of inflammatory responses, and their inhibition is a critical mechanism of anti-inflammatory action. nih.gov Research on berberine, another closely related protoberberine alkaloid, has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov This suggests that this compound may exert its anti-inflammatory effects in part by downregulating the pathways leading to NO and PGE2 synthesis.

The modulation of pro-inflammatory cytokine expression is another important aspect of the anti-inflammatory activity of protoberberine alkaloids. Coptisine free base has been shown to significantly suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli. nih.gov These cytokines are pivotal in orchestrating the inflammatory cascade. nih.gov Mechanistic studies on related alkaloids like berberine have revealed that these effects are often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov By inhibiting these pathways, these compounds can effectively downregulate the expression of a wide range of pro-inflammatory genes, including those for TNF-α and IL-6. researchgate.net It is therefore likely that this compound shares these mechanisms of action, contributing to its potential anti-inflammatory profile.

Table 2: Effects of Coptisine Free Base on Inflammatory Mediators and Cytokines

| Inflammatory Mediator/Cytokine | Effect | Signaling Pathway Implicated |

| Nitric Oxide (NO) | Suppression | - |

| Prostaglandin E2 (PGE2) | Suppression | - |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | NF-κB, MAPK |

| Interleukin-6 (IL-6) | Suppression | NF-κB, MAPK |

Inhibition of NF-κB Activation and Transcriptional Activity

Research into the anti-inflammatory mechanisms of this compound and related compounds has identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a significant target. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit into the nucleus to initiate the transcription of inflammatory genes.

Studies on coptisine free base, a closely related derivative, have demonstrated its ability to effectively inactivate NF-κB translocation. nih.gov This is achieved by down-regulating the phosphorylation of key upstream kinases in the pathway, including IKKα and IKKβ. nih.gov Consequently, the phosphorylation of IκBα is suppressed, preventing its degradation. nih.gov This action leads to an upregulation of cytosolic IκBα and a marked decrease in the nuclear translocation of the p65 subunit, thereby inhibiting the transcriptional activity of NF-κB and reducing the expression of downstream inflammatory mediators. nih.gov

| Target Molecule | Observed Effect | Reference |

|---|---|---|

| p-IKKα / p-IKKβ | Significantly inactivated/down-regulated | nih.gov |

| p-IκBα | Significantly inactivated/down-regulated | nih.gov |

| IκBα (cytosolic) | Markedly up-regulated | nih.gov |

| p65 (nuclear) | Significantly inactivated/down-regulated | nih.gov |

| p65 (cytosolic) | Markedly up-regulated | nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation (e.g., ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include key kinases such as p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), are crucial in mediating cellular responses to inflammatory stimuli. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the production of pro-inflammatory cytokines and mediators.

| MAP Kinase | Observed Effect on Phosphorylation | Reference |

|---|---|---|

| p38 | Significantly suppressed | nih.gov |

| JNK | Significantly suppressed | nih.gov |

| ERK | No significant effect observed | nih.gov |

Cellular and Molecular Models in Anti-inflammatory Assessment (e.g., RAW 264.7 Macrophage Cells)

The RAW 264.7 murine macrophage cell line is a widely utilized and validated in vitro model for assessing the anti-inflammatory potential of chemical compounds. When stimulated with agents like lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory response by producing a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

In this context, research has demonstrated that coptisine potently inhibits the production of these inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. nih.gov Studies have shown that coptisine suppresses the protein and mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. nih.gov Furthermore, it significantly inhibits the production and mRNA expression of the pro-inflammatory cytokines IL-1β and IL-6. nih.gov These findings in the RAW 264.7 model indicate that the anti-inflammatory effects are mediated, at least in part, by blocking key signaling pathways such as NF-κB and MAPK, thereby reducing the expression of critical inflammatory genes. nih.gov

Anti-amnesic and Cognitive Modulatory Research

In Vivo Non-Human Model Studies for Cognitive Enhancement

Currently, there is a limited body of publicly available scientific literature focusing specifically on in vivo studies of this compound for cognitive enhancement in non-human models. While various natural compounds are actively being investigated for their nootropic and memory-enhancing properties in animal models, dedicated research detailing the effects of this compound on cognitive performance in these models has not been extensively documented.

Elucidation of this compound's Influence on Central Cholinergic Systems

The central cholinergic system, which utilizes the neurotransmitter acetylcholine, plays a critical role in cognitive functions, including learning and memory. researchgate.netnih.gov One of the primary mechanisms for regulating cholinergic activity is through the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine in the synaptic cleft. Inhibition of AChE increases the availability of acetylcholine, thereby enhancing cholinergic transmission, a therapeutic strategy used in the management of cognitive decline. researchgate.netresearchgate.net

Research has identified that coptisine, a primary alkaloid from which this compound is derived, possesses acetylcholinesterase inhibitory activity. nih.gov Studies evaluating combinations of alkaloids found that coptisine contributes to the synergistic inhibition of AChE. nih.gov This suggests that a key mechanism for the potential cognitive-modulatory effects of this compound could be its influence on the central cholinergic system by inhibiting AChE, thus modulating acetylcholine levels in the brain.

| Compound/Pair | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Coptisine | Acetylcholinesterase (AChE) | Inhibitory potency | nih.gov |

| Fangchinoline-Coptisine Pairs | Acetylcholinesterase (AChE) | Synergistic inhibition | nih.gov |

Application of Behavioral Paradigms in Cognitive Research (e.g., Passive Avoidance Test, Water Maze Task)

Behavioral paradigms are essential tools in cognitive research to assess learning and memory in animal models. The passive avoidance test is a fear-motivated task that evaluates long-term memory based on an animal's ability to inhibit a behavior to avoid an aversive stimulus. The Morris water maze is a widely used test of spatial learning and memory that requires an animal to use distal cues to locate a submerged platform in a pool of water.

While these behavioral tests are standard for evaluating the anti-amnesic and cognitive-enhancing effects of various compounds, specific studies applying the passive avoidance test or the Morris water maze task to directly investigate the cognitive modulatory effects of this compound are not prominently featured in the available scientific literature.

Neuraminidase Inhibitory Activity and Specificity

Neuraminidase is a critical enzyme for the proliferation of influenza viruses, making it a key target for antiviral drugs. nih.gov These drugs, known as neuraminidase inhibitors, function by blocking the enzyme's active site, which prevents the release of new virus particles from infected host cells. nih.govdntb.gov.ua A thorough review of the scientific literature did not yield specific studies investigating the neuraminidase inhibitory activity of this compound. Consequently, its mechanism of action, inhibitory concentration, and specificity against this viral enzyme remain uncharacterized.

Estrogen Receptor Alpha (ERα) Interaction Research: A Computational Perspective

Estrogen Receptor Alpha (ERα) is a pivotal therapeutic target, particularly in the context of ER-positive breast cancer. nih.govresearchgate.net Computational methods are increasingly employed to identify novel ERα inhibitors from natural sources. nih.govresearchgate.net this compound has been identified as a compound of interest in such computational studies. nih.govdntb.gov.uaresearchgate.net

In a comprehensive computational study aimed at discovering novel ERα inhibitors, this compound was identified from a library of 561 natural compounds. nih.govdntb.gov.uaresearchgate.net The initial phase of this research involved virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, the ERα. nih.govresearchgate.net this compound was selected as one of four promising candidates from this extensive library for further computational analysis. nih.govdntb.gov.uaresearchgate.net

Following its identification through virtual screening, this compound was subjected to molecular docking analysis to predict its binding orientation and affinity within the ERα ligand-binding domain. nih.govresearchgate.net The results of this analysis indicated a high binding affinity to the receptor. nih.govdntb.gov.uaresearchgate.net This strong predicted interaction with key amino acid residues within the binding pocket was the basis for its selection for more intensive computational evaluation. nih.govdntb.gov.ua

To assess the stability of the interaction between this compound and ERα, molecular dynamics (MD) simulations were performed. nih.govdntb.gov.uaresearchgate.net These simulations, conducted over a period of 500 nanoseconds, provide insights into the physical movements of the atoms and molecules in the complex over time. nih.gov The simulations revealed that the this compound-ERα complex exhibited higher flexibility compared to other selected natural compounds like Protopine and Sanguinarine. nih.govdntb.gov.ua This increased fluctuation suggests that the interactions between this compound and the ERα receptor are less stable over time. nih.govdntb.gov.ua

| Computational Method | Finding for this compound | Interpretation |

|---|---|---|

| Virtual Screening | Identified as a promising candidate from a library of 561 natural compounds. nih.govdntb.gov.uaresearchgate.net | Possesses drug-like properties and predicted potential for ERα interaction. |

| Molecular Docking | Demonstrated high binding affinity to key residues in the ERα ligand-binding domain. nih.govdntb.gov.ua | Strong predicted static interaction with the receptor's active site. |

| Molecular Dynamics (MD) Simulations | Showed higher flexibility and less stable interactions over 500 ns compared to other lead candidates. nih.govdntb.gov.ua | The ligand-receptor complex is dynamic and may not maintain a single, stable binding pose. |

| Binding Free Energy Calculations | Binding strength was determined to be slightly lower than that of the reference compound. nih.govdntb.gov.ua | While interaction is favorable, its overall binding potency may be less than other established inhibitors. |

Binding free energy calculations were carried out to further quantify the strength of the this compound-ERα interaction. nih.govdntb.gov.ua While these calculations supported the potential of this compound as an ERα inhibitor, they also indicated that its binding strength was slightly lower than that of the reference compound used in the study. dntb.gov.ua The higher flexibility observed in MD simulations, combined with a comparatively lower binding free energy, suggests a more transient or less stable interaction with the ERα receptor. nih.govdntb.gov.ua

Other Investigated Biological Activities in Preclinical Models

While computational studies have explored its interaction with ERα, preclinical research on other biological activities of this compound is limited. Studies on closely related protoberberine alkaloids, such as Tetrahydrocoptisine, have demonstrated potent anti-inflammatory effects in preclinical models of acute and chronic inflammation. patsnap.com However, specific in vitro or in vivo preclinical studies focusing on the anti-inflammatory, antimicrobial, or anticancer activities of this compound itself were not prominent in the reviewed literature.

Compound Reference Table

| Compound Name |

|---|

| Protopine |

| This compound |

| Sanguinarine |

| Tetrahydrocoptisine |

Receptor and Ion Channel Activation Profiles

Currently, there is a notable lack of published research specifically detailing the receptor and ion channel activation or modulation profiles of this compound. Scientific literature does not yet contain comprehensive screening data that characterizes the affinity of this compound for a broad range of receptors (e.g., adrenergic, dopaminergic, serotonergic) or its direct effects on the activity of various ion channels (e.g., calcium, potassium, sodium channels).

While the broader class of alkaloids is known to interact with ion channels, specific data for this compound is not available. The anti-cholinesterase activity of this compound suggests a potential indirect influence on cholinergic receptors, but direct binding and activation or antagonism studies on nicotinic or muscarinic acetylcholine receptors have not been reported. The absence of this data highlights a significant gap in the pharmacological understanding of this compound and underscores the need for future research in this area to fully characterize its biological interactions.

Table 1: Receptor and Ion Channel Activation Profile of this compound

| Receptor/Ion Channel | Activation/Modulation Profile | Source |

|---|---|---|

| Various Receptors | No data available | N/A |

| Various Ion Channels | No data available | N/A |

Vi. Advanced Research Methodologies and Analytical Techniques

Establishment and Utilization of In Vitro Cell-Based Assay Systems:No studies detailing the use of in vitro cell-based assays to evaluate the biological activity of Pseudocoptisine were found.

Due to the strict instructions to focus solely on this compound and to include detailed research findings and data tables, it is not possible to create the article without the foundational scientific research. The methodologies mentioned are standard in natural product chemistry, but their specific application to this compound has not been documented in the accessible literature.

Ethical Considerations and Design of In Vivo Animal Model Systems (Non-Human)

The transition from in vitro to in vivo studies is a critical step in evaluating the pharmacological potential of compounds like this compound. This phase necessitates the use of non-human animal models, which brings to the forefront significant ethical responsibilities and the need for rigorous scientific design to ensure the validity and translatability of the findings.

The ethical landscape of animal research is governed by principles designed to ensure humane treatment and to justify the use of animals in science. nih.govresearchgate.net Central to this is the framework of the 3Rs: Replacement, Reduction, and Refinement. wikipedia.orgunderstandinganimalresearch.org.uk These principles are embedded in national and international legislation and guide the ethical review of research protocols by bodies such as Institutional Animal Care and Use Committees (IACUCs). biobostonconsulting.comichor.bio

Replacement encourages the use of non-animal methods wherever possible. bps.ac.uk For this compound research, this could involve prioritizing comprehensive in vitro and in silico modeling before proceeding to animal studies.

Reduction focuses on minimizing the number of animals used while still obtaining statistically significant and reproducible data. understandinganimalresearch.org.uk This is achieved through careful experimental design, appropriate statistical analysis, and maximizing the information gathered from each animal.

Refinement aims to alleviate or minimize any potential pain, suffering, or distress to the animals. wikipedia.orgunderstandinganimalresearch.org.uk This includes optimizing housing conditions, using appropriate anesthesia and analgesia, and establishing humane endpoints for the studies. naturalsciences.chnih.gov

Adherence to these ethical principles is not only a moral imperative but also a component of scientific rigor, as pain and stress can significantly impact physiological parameters and compromise the reliability of experimental results. understandinganimalresearch.org.ukbps.ac.uk All preclinical studies must be conducted under the umbrella of Good Laboratory Practices (GLP) to ensure the quality and integrity of the data. srce.hr

The design of animal models to study this compound must be judiciously selected based on the specific therapeutic area being investigated. The choice of model is crucial for its relevance to human disease and for generating meaningful data. srce.hrupenn.edu Given the known bioactivities of related isoquinoline (B145761) alkaloids, several types of animal models are relevant for this compound research. mdpi.comnih.govnih.gov

Table 1: Key Ethical Principles in the Design of In Vivo Studies for this compound

| Principle | Application in this compound Research |

| Replacement | Prioritize in vitro assays (e.g., cell culture models of inflammation or neurotoxicity) and in silico computational modeling to predict bioactivity and toxicity before considering animal use. bps.ac.uk |

| Reduction | Employ robust statistical planning to determine the minimum number of animals required per group to achieve statistical power. Use advanced imaging techniques that allow for longitudinal data collection from the same animal over time. naturalsciences.ch |

| Refinement | Implement humane endpoints to minimize suffering. Use non-invasive methods for substance administration and data collection where possible. Provide environmental enrichment and appropriate analgesia to improve animal welfare. understandinganimalresearch.org.uknaturalsciences.chnih.gov |

| Scientific Validity | Ensure the chosen animal model is a proven and relevant reflection of the human condition being studied. srce.hr Justify the potential benefits of the research as outweighing the potential harm to the animals. nih.gov |

| Regulatory Compliance | All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. biobostonconsulting.comichor.bio Adherence to Good Laboratory Practices (GLP) is mandatory for preclinical safety studies. srce.hr |

For instance, to investigate the potential anti-inflammatory properties of this compound, researchers might employ models where inflammation is induced chemically. mdpi.comgyanvihar.org To explore its neuroprotective effects, models of neurodegenerative diseases or induced neuronal injury in rodents could be utilized. nih.govresearchgate.net The selection of the species, strain, and method of disease induction are all critical design parameters that must be justified based on scientific literature and relevance to the human condition. upenn.edunih.gov

Table 2: Examples of Potential In Vivo Animal Models for this compound Research

| Model Type | Target Condition | Rationale for Use |

| Carrageenan-Induced Paw Edema | Acute Inflammation | A standard and reproducible model for screening acute anti-inflammatory activity. It involves inducing localized inflammation in the paw of a rodent. gyanvihar.org |

| Complete Freund's Adjuvant (CFA) Induced Arthritis | Chronic Inflammation / Arthritis | This model induces chronic inflammation and synovial hyperplasia, mimicking aspects of rheumatoid arthritis. It is useful for studying systemic inflammatory responses and bone destruction. gyanvihar.org |

| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Neuroinflammation | Administration of LPS to rodents induces a robust inflammatory response in the brain, allowing for the study of compounds that may mitigate this process, relevant to various neurodegenerative diseases. |

| Rodent Stroke Models (e.g., MCAO) | Ischemic Stroke / Neuroprotection | The middle cerebral artery occlusion (MCAO) model mimics the pathophysiology of human ischemic stroke, providing a platform to test the neuroprotective potential of compounds like this compound. researchgate.net |

| Genetically Engineered Models | Specific Disease Pathways | Mice can be genetically altered to mimic human diseases, such as specific neurodegenerative disorders, providing high construct validity for testing therapeutic interventions. nih.govnih.gov |

Ultimately, the ethical conduct and meticulous design of non-human animal studies are paramount. They ensure the welfare of the animals and are fundamental to generating high-quality, reproducible data that can be confidently used to assess the therapeutic potential of this compound before any consideration of human clinical trials. nih.gov

Vii. Comparative Research and Comprehensive Structure Activity Relationship Studies

Comparative Analysis with Other Protoberberine Alkaloids (e.g., Berberine (B55584), Coptisine (B600270), Palmatine)

Pseudocoptisine shares the characteristic protoberberine scaffold with well-known alkaloids such as berberine, coptisine, and palmatine (B190311). However, the nature and position of substituents on their A and D rings result in distinct biological activities.

Inhibition of Neuraminidase and Acetylcholinesterase:

Research has demonstrated that this compound and its counterparts exhibit inhibitory effects against key enzymes like neuraminidase and acetylcholinesterase (AChE). Neuraminidase is a crucial enzyme for the replication of influenza viruses, while AChE is a target in the management of Alzheimer's disease. Comparative studies have revealed varying degrees of potency among these alkaloids. For instance, in one study, this compound showed moderate neuraminidase inhibitory activity with an IC50 value of 65.2 µM, whereas palmatine and berberine were more potent. researchgate.net In the context of AChE inhibition, this compound has also been identified as an active compound. researchgate.net

| Compound | Neuraminidase Inhibition IC50 (µM) |

|---|---|

| This compound | 65.2 ± 4.5 |

| Berberine | 13.5 ± 2.3 |

| Coptisine | 25.1 ± 0.8 |

| Palmatine | 12.8 ± 1.5 |

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 12.8 |

| Berberine | 2.33 ± 0.16 to 3.22 ± 0.9 |

| Coptisine | 4.34 ± 1.5 to 13.50 ± 1.48 |

| Palmatine | 1.49 ± 0.4 to 6.52 ± 0.84 |

Anticancer and Cytotoxic Activities:

Berberine, coptisine, and palmatine have been extensively studied for their anticancer properties. Their cytotoxic effects are often linked to the induction of DNA double-strand breaks and the inhibition of topoisomerase I. nih.gov Studies have shown that berberine and coptisine exhibit higher toxicity against certain cancer cell lines than palmatine. For example, the lethal dose 50 (LD50) for berberine and coptisine was found to be 8 µM, while for palmatine it was significantly higher at 80 µM. nih.gov The presence of methylenedioxy rings in berberine and coptisine is implicated in their potent topoisomerase I inhibitory effects, a feature that is structurally different in palmatine. nih.gov

Anti-inflammatory and Antidiabetic Activities:

The anti-inflammatory effects of protoberberine alkaloids have also been a subject of investigation. Berberine and palmatine have demonstrated significant, dose-dependent anti-inflammatory activity in various in vivo models. nih.gov Their mechanisms often involve the inhibition of pro-inflammatory mediators. Similarly, in the context of diabetes, berberine and coptisine have been shown to increase glucose consumption in HepG2 cells, suggesting antihyperglycemic potential. bohrium.comscilit.com The presence of a dioxymethylene group in the structure of these alkaloids appears to be at least partially responsible for their aldose reductase inhibitory activities, which is relevant to diabetic complications. scielo.br

Cross-Alkaloid Structural Determinants of Biological Activity

The pharmacological diversity among this compound, berberine, coptisine, and palmatine can be attributed to specific structural motifs. The key differentiators are the substitution patterns on the A and D rings of the protoberberine skeleton.

Ring A Substituents: this compound and coptisine both possess a methylenedioxy bridge at the C-2 and C-3 positions. In contrast, berberine has a methylenedioxy group at these positions, while palmatine has two methoxy (B1213986) groups. This methylenedioxy moiety is often associated with enhanced biological activities, including cytotoxicity and topoisomerase inhibition. nih.gov

Ring D Substituents: The arrangement of substituents on ring D is a critical determinant of activity. This compound has methoxy groups at C-9 and C-10, similar to berberine. Palmatine also has methoxy groups at these positions. Coptisine, however, has a methylenedioxy group at C-9 and C-10. Studies on the antidiabetic activity of protoberberines suggest that the presence of a dioxymethylene group in their structure contributes to their inhibitory effects on aldose reductase. scielo.br

Quaternary Nitrogen: The permanent positive charge on the quaternary nitrogen atom is a common feature and is crucial for the interaction of these alkaloids with various biological targets, including DNA and enzymes. sid.ir

These structural differences influence the molecule's lipophilicity, planarity, and ability to form hydrogen bonds and other interactions with biological macromolecules, thereby dictating their specific pharmacological effects.

Holistic Structure-Activity Relationship (SAR) Investigations Across Diverse Biological Pathways

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For protoberberine alkaloids, SAR investigations have provided valuable insights across multiple therapeutic areas.

Antimicrobial Activity: SAR studies have shown that the lipophilicity of protoberberine salts, influenced by their substituents, affects their antibacterial activity. For instance, the introduction of a long alkyl chain at the C-13 position of berberine and palmatine significantly increases their antibacterial potency. scielo.br

Anticancer Activity: In the realm of anticancer research, the planarity of the protoberberine ring system is crucial for its ability to intercalate with DNA. The substituents on rings A and D modulate this interaction. For example, the methylenedioxy group on ring A, as seen in coptisine and berberine, is often linked to greater cytotoxic activity compared to the two methoxy groups found in palmatine. nih.gov Furthermore, substitutions at the C-13 position can significantly alter cytotoxicity. herbmedpharmacol.com

Anti-inflammatory Activity: The anti-inflammatory actions of these alkaloids are often mediated through the inhibition of key signaling pathways like NF-κB. nih.gov The specific substitution patterns on the aromatic rings influence the molecule's ability to interact with components of these pathways, thereby modulating the inflammatory response.

Antidiabetic Activity: For antidiabetic effects, SAR studies have highlighted the importance of the substituents on both A and D rings. The presence of a methylenedioxy group appears to be beneficial for aldose reductase inhibition, a key enzyme in diabetic complications. scielo.br Furthermore, the substitution pattern can affect the compound's ability to modulate glucose and lipid metabolism. bohrium.comscilit.com

Viii. Future Directions and Emerging Research Perspectives for Pseudocoptisine

Discovery and Validation of Novel Biological Targets and Signaling Pathways

A critical avenue for future research lies in the comprehensive identification and validation of novel biological targets and the signaling pathways modulated by Pseudocoptisine. While initial studies have hinted at its effects, a deeper understanding of its molecular interactions is necessary. Future investigations should focus on employing advanced methodologies to deconstruct its mechanism of action.

Key Research Objectives:

Target Identification: Utilizing high-throughput screening, affinity chromatography, and computational target prediction to identify direct protein targets of this compound.

Pathway Analysis: Employing techniques such as proteomics and phosphoproteomics to map the downstream signaling cascades affected by this compound binding to its primary targets.

Validation Studies: Using genetic approaches like CRISPR-Cas9 gene editing and siRNA-mediated knockdown in relevant cell models to validate the functional significance of identified targets and pathways.

The exploration of these areas will be crucial in elucidating the precise mechanisms underlying this compound's observed biological effects and in identifying potential new therapeutic applications.

Advanced Strategies for Rational Design and Synthesis of Potent this compound Derivatives

The chemical scaffold of this compound offers a promising starting point for the development of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Rational drug design, informed by a detailed understanding of its structure-activity relationships (SAR), will be instrumental in this endeavor.

A known synthetic route to the core structure of protoberberine alkaloids, including this compound, involves key steps such as palladium-catalyzed enolate arylation. researchgate.net This established synthesis provides a foundation for the creation of a diverse library of derivatives. Future efforts should concentrate on modifying specific functional groups on the this compound molecule to explore their impact on biological activity.

Table 1: Key Synthetic Strategies for Protoberberine Alkaloids

| Step | Reaction Type | Purpose |

|---|---|---|

| 1 | Oxidative Rh(III)-catalyzed C-H functionalization | Formation of key bonds in the molecular core. researchgate.net |

| 2 | NaH-mediated reductive N-O bond cleavage | A crucial reduction step in the synthetic pathway. researchgate.net |

| 3 | Anionic aza-6π-electrocyclization | A novel cyclization method to form the ring structure. researchgate.net |

By systematically altering the substituents on the this compound backbone and evaluating the resulting compounds, researchers can develop more potent and targeted therapeutic agents.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Action

To gain a holistic understanding of how this compound affects biological systems, future research should integrate data from multiple "omics" platforms. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of interactions that are perturbed by the compound. nih.govresearchgate.net

Potential Multi-Omics Workflow:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered in response to this compound treatment.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To analyze changes in the cellular metabolome, offering a snapshot of the metabolic pathways impacted by this compound.

Integrating these datasets can help to construct comprehensive models of this compound's mechanism of action, identify potential biomarkers of its activity, and predict both on-target and off-target effects.

Development of Scalable and Sustainable Production Methods for Research and Preclinical Development

As research into this compound and its derivatives progresses, the demand for a reliable and scalable supply of the compound will increase. Current production methods, often reliant on extraction from natural sources or complex multi-step synthesis, may not be economically or environmentally sustainable. Therefore, a significant future direction is the development of improved production strategies.

Emerging Production Technologies:

Metabolic Engineering: Genetically modifying microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound through fermentation. This approach offers the potential for high yields and a reduced environmental footprint.

Cell-Free Biosynthesis: Utilizing purified enzymes in vitro to carry out the biosynthetic pathway of this compound, which can offer greater control and efficiency compared to whole-cell fermentation.

These advanced production methods will be essential to provide the quantities of this compound necessary for extensive preclinical and potential clinical studies.

Q & A

Q. Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Tukey’s HSD : Compare multiple dose groups.

- Grubbs’ Test : Identify outliers in triplicate measurements.

Use software like GraphPad Prism or R (drc package) for robust analysis .

Advanced: How can researchers leverage computational tools to predict this compound’s off-target effects?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases.

- Machine Learning : Train QSAR models on alkaloid datasets to predict toxicity (e.g., hERG inhibition).

- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify secondary targets.

Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Basic: What ethical considerations apply to in vivo studies of this compound?

Q. Methodological Answer :

- IACUC Approval : Adhere to ARRIVE guidelines for animal welfare.

- 3Rs Compliance : Minimize animal numbers via power analysis; use non-invasive imaging (e.g., IVIS) when possible.

- Data Transparency : Report negative outcomes (e.g., lack of efficacy) to avoid publication bias .

Advanced: How can researchers integrate this compound’s multi-omics data into a systems pharmacology framework?

Q. Methodological Answer :

Transcriptomics : Identify differentially expressed genes (DEGs) via DESeq2.

Metabolomics : Map perturbed pathways (KEGG) using MetaboAnalyst.

Network Integration : Merge omics layers via Cytoscape’s Omics Integrator to pinpoint hub targets.

Validation : Use siRNA knockdowns in primary cells to confirm mechanistic hubs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.